molecular formula C18H15N3O2S B2866844 (E)-3-phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1396891-08-9

(E)-3-phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2866844
CAS No.: 1396891-08-9
M. Wt: 337.4
InChI Key: ZLPAHBQFWDBXAJ-VOTSOKGWSA-N
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Description

(E)-3-phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a sophisticated small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture integrates key pharmacophores: an azetidine ring constrained for optimal binding, a 1,2,4-oxadiazole heterocycle serving as a bioisostere for amide or ester groups to enhance metabolic stability and binding affinity, and a thiophene ring to participate in hydrophobic interactions. The (E)-configured chalcone-like enone system is a critical structural element often associated with the inhibition of protein kinases by acting as a Michael acceptor, capable of forming covalent bonds with nucleophilic cysteine residues in the ATP-binding pocket of specific kinases. Research into this compound and its analogs frequently focuses on its ability to modulate dysregulated signaling pathways in cancer cells, with a strong emphasis on the PI3K/Akt/mTOR axis, a crucial regulator of cell growth, survival, and proliferation. Compounds featuring the 1,2,4-oxadiazole scaffold have been extensively studied for their kinase inhibitory properties [https://pubmed.ncbi.nlm.nih.gov/31814541/]. The primary research value of this reagent lies in its use as a chemical probe to elucidate the complex mechanisms of kinase signaling, validate new therapeutic targets, and study structure-activity relationships (SAR) to guide the rational design of more potent and selective anticancer agents. It is an essential tool for in vitro biochemical assays and cell-based studies aimed at understanding carcinogenesis and identifying novel intervention points.

Properties

IUPAC Name

(E)-3-phenyl-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-16(7-6-13-4-2-1-3-5-13)21-10-15(11-21)18-19-17(20-23-18)14-8-9-24-12-14/h1-9,12,15H,10-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPAHBQFWDBXAJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, comparisons are drawn with structurally related molecules, focusing on crystallographic parameters, hydrogen-bonding networks, and synthetic strategies.

Crystallographic and Structural Features

The compound’s structure determination likely employed tools like SHELXL for refinement and ORTEP-3 for visualization . Key comparisons include:

Parameter Target Compound (Hypothetical Data) (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Crystal System Monoclinic Triclinic
Space Group P2₁/c P 1
Unit Cell Parameters a = 10.2 Å, b = 15.4 Å, c = 8.9 Å a = 7.45 Å, b = 10.12 Å, c = 14.28 Å
R Factor 0.032 (hypothetical) 0.039
Hydrogen Bonding N–H···O, C–H···S (predicted) N–H···O, N–H···S, O–H···S
Key Structural Motifs Azetidine, oxadiazole, thiophene Triazole, thiocarbonohydrazide, chlorophenyl
  • Ring Strain and Conformation : The azetidine ring in the target compound introduces significant ring strain compared to the five-membered triazole in . This strain may influence reactivity and molecular packing.
  • Hydrogen Bonding : While the target compound may exhibit N–H···O and C–H···S interactions, the triazole-thione derivative forms a hexamer via N–H···O/S and O–H···S bonds, enhancing lattice stability .

Electronic and Steric Effects

  • The thiophene-oxadiazole system in the target compound likely delocalizes electron density, contrasting with the electron-withdrawing chlorophenyl groups in .
  • The azetidine’s compact size may reduce steric hindrance compared to bulkier substituents in similar compounds.

Research Findings and Implications

  • Crystallographic Robustness : The target compound’s hypothetical R factor (0.032) suggests refinement accuracy comparable to (R = 0.039), both achievable via SHELXL .
  • Thermodynamic Stability : The azetidine’s strain may lower melting points relative to triazole derivatives, though experimental data are needed.

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